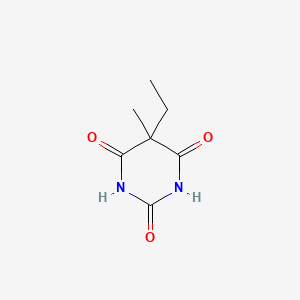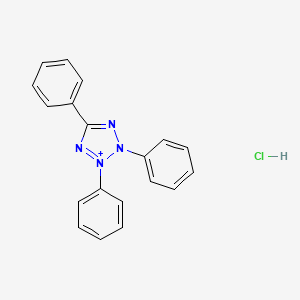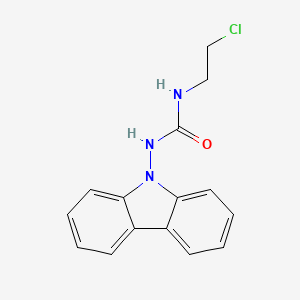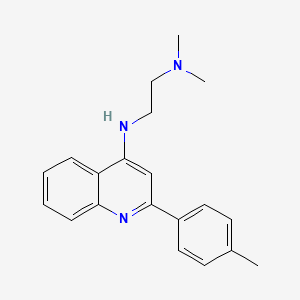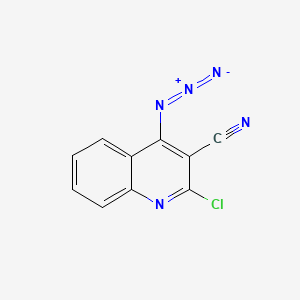
4-Azido-2-chloro-3-cyanoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-2-chloro-3-cyanoquinoline is a heterocyclic organic compound with the molecular formula C10H4ClN5. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of azido, chloro, and cyano groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-chloro-3-cyanoquinoline typically involves the introduction of the azido group into a quinoline derivative. One common method is the nucleophilic substitution reaction where 2-chloro-3-cyanoquinoline is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and ensuring safety measures due to the potentially explosive nature of azides.
化学反应分析
Types of Reactions: 4-Azido-2-chloro-3-cyanoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines, to form substituted quinolines.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or CH3CN.
Reduction: LiAlH4 or hydrogenation catalysts (Pd/C).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substituted Quinolines: Formed via nucleophilic substitution.
Amines: Formed via reduction of the azido group.
Triazoles: Formed via cycloaddition reactions.
科学研究应用
4-Azido-2-chloro-3-cyanoquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in click chemistry to form triazoles.
Biology: The compound can be used to label biomolecules due to the reactivity of the azido group.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
作用机制
The mechanism of action of 4-Azido-2-chloro-3-cyanoquinoline largely depends on the specific application. In chemical reactions, the azido group acts as a nucleophile or participates in cycloaddition reactions. In biological systems, the azido group can be used to tag molecules for imaging or tracking purposes. The chloro and cyano groups can also influence the reactivity and binding properties of the compound .
相似化合物的比较
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-3-nitroquinoline
- 4-Azido-2-chloroquinoline
Comparison: 4-Azido-2-chloro-3-cyanoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity compared to other quinoline derivatives. The combination of azido, chloro, and cyano groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
157027-31-1 |
|---|---|
分子式 |
C10H4ClN5 |
分子量 |
229.62 g/mol |
IUPAC 名称 |
4-azido-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClN5/c11-10-7(5-12)9(15-16-13)6-3-1-2-4-8(6)14-10/h1-4H |
InChI 键 |
UKMDXJYEEGIRAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




